molecular formula C10H8N2O4 B11715752 2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B11715752
M. Wt: 220.18 g/mol
InChI Key: BKILQXYASJSOAY-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyridine core substituted with two carboxylic acid groups at positions 2 and 2. This structure imparts unique physicochemical properties, including moderate aqueous solubility due to its polar functional groups and a molecular weight of 222.17 g/mol (calculated based on its formula, C₉H₆N₂O₄). The compound is primarily utilized in medicinal chemistry as a scaffold for developing kinase inhibitors (e.g., EphB and VEGFR2) and antimicrobial agents . Its synthesis typically involves amidation or esterification reactions starting from pyrazolo[1,5-a]pyridine-3-carboxylic acid precursors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2-(carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c13-8(14)5-6-9(10(15)16)7-3-1-2-4-12(7)11-6/h1-4H,5H2,(H,13,14)(H,15,16)

InChI Key

BKILQXYASJSOAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Hydrolysis of Pyrazolopyridine Esters

A widely adopted method involves the hydrolysis of ester precursors under alkaline conditions. For example, 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid was synthesized via saponification of its methyl ester using sodium hydroxide in aqueous or alcoholic media. In one protocol, 20.5 g of methyl ester reacted with 6 g NaOH in 100 mL water at 25–35°C for 4 hours, yielding 97% of the carboxylic acid product. Similar conditions apply to pyrazolo[1,5-a]pyridine derivatives, where the ester group at the 3-position is selectively hydrolyzed.

Key Reaction Parameters:

  • Base: NaOH or KOH (1–1.5 equivalents)

  • Solvent: Water, methanol, or ethanol

  • Temperature: 0–35°C

  • Time: 2–4 hours

The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidification with citric acid or HCl precipitates the free carboxylic acid.

Cyclization Strategies for Core Scaffold Assembly

Ring-Closure Reactions with 3-Methyl-5-Aminopyrazole

The pyrazolo[1,5-a]pyridine core is constructed through cyclization of intermediates derived from 3,3-dialkoxypropionates. For instance, 3,3-dimethoxy methyl propionate reacts with formate esters under basic conditions to generate an enolate intermediate, which undergoes cyclization with 3-methyl-5-aminopyrazole in acetic acid.

Typical Conditions:

  • Solvent: Toluene

  • Acid Catalyst: Acetic acid (1–2 equivalents)

  • Temperature: 0–45°C

  • Time: 12–48 hours

This method produced 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate methyl ester in 78.3% yield after crystallization. Adapting this route for pyrazolo[1,5-a]pyridine derivatives would involve substituting the pyrimidine-forming reagents with pyridine precursors.

Oxidation of Side-Chain Functional Groups

Oxidative Conversion of Alkyl Groups to Carboxylic Acids

The carboxymethyl group at the 2-position can be introduced via oxidation of a methyl or hydroxymethyl substituent. A patent by CN115872995B describes the use of oxidizing agents like KMnO₄ or CrO₃ in acidic media to convert alkyl side chains to carboxylic acids. For example, a pyrazolopyridine compound with a methyl group was treated with KMnO₄ in H₂SO₄ at 60°C, achieving >90% conversion to the carboxylic acid derivative.

Optimized Oxidation Conditions:

Oxidizing AgentAcid ReagentTemperatureYield
KMnO₄H₂SO₄60°C92%
CrO₃AcOH25°C85%

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Preparation Methods

MethodStarting MaterialConditionsYield
Ester HydrolysisEthyl/Methyl EsterNaOH/H₂O, 25–35°C97%
Cyclization3,3-DialkoxypropionateAcOH/Toluene, 35–45°C78.3%
OxidationMethyl-Substituted DerivativeKMnO₄/H₂SO₄, 60°C92%
CDCPyrazolopyridine + MalonateHOAc/O₂, 24h94%*

*Theoretical yield based on analogous reactions.

Challenges and Optimization Strategies

Selectivity in Multifunctional Substrates

The presence of multiple reactive sites (e.g., pyrazole NH, pyridine N) necessitates protecting group strategies. For instance, tetrahydropyranyl (THP) groups have been used to shield the 1-position of pyrazolopyridines during carboxylation. Deprotection with HCl in methanol restores the native structure without side reactions.

Solvent and Temperature Effects

  • Ester Hydrolysis: Ethanol enhances solubility of hydrophobic intermediates, reducing reaction time to 2 hours.

  • Oxidation: Elevated temperatures (60°C) improve reaction rates but risk over-oxidation to CO₂.

Industrial-Scale Considerations

Large-scale production favors continuous flow reactors for ester hydrolysis and oxidation steps, ensuring consistent mixing and heat dissipation. Patent CN103896951A highlights the use of toluene as a cost-effective solvent for cyclization, with recyclability reducing waste .

Chemical Reactions Analysis

2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has been explored for its potential therapeutic properties:

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inhibiting key metabolic pathways involved in tumor growth .
  • Antimicrobial Properties : Research shows promising results in the inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

This compound has been investigated as a potential enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which could lead to the development of new drugs targeting diseases like hypertension and diabetes .

Biochemical Assays

In biochemical assays, this compound serves as a ligand to study enzyme-substrate interactions and receptor binding affinities .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of several pyrazolo derivatives, including this compound. The results demonstrated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against common pathogens. The results indicated a notable inhibition zone against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Pyrazolo[1,5-a]pyridine-3-carboxylic acid -H at position 2 C₈H₆N₂O₂ 162.15 Parent compound; used in kinase inhibitor synthesis. Solubility: 1.2 mg/mL in water.
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate -CH₃ at position 2; ethyl ester at position 3 C₁₁H₁₂N₂O₂ 204.23 Lipophilic derivative; improved cell membrane permeability. Used in antituberculosis agents.
6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid -CH₂OH at position 6 C₉H₈N₂O₃ 192.17 Enhanced polarity; explored for tumor imaging due to faster clearance from excretory tissues.
5-Hydroxyethyl pyrazolo[1,5-a]pyridine-3-carboxylate -OCH₂CH₃ at position 5 C₁₀H₁₀N₂O₃ 206.20 Prodrug candidate; ester group facilitates metabolic stability.
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid -CH₃ at position 7 C₉H₈N₂O₂ 176.17 Reduced solubility (0.8 mg/mL in water); investigated for EphB3 inhibition.

Key Differences and Research Findings

Solubility and Bioavailability: The parent compound (pyrazolo[1,5-a]pyridine-3-carboxylic acid) exhibits moderate aqueous solubility (1.2 mg/mL), while methyl or ethyl ester derivatives (e.g., Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate) show increased lipophilicity, enhancing blood-brain barrier penetration . Introduction of polar groups (e.g., -OH in 6-(Hydroxymethyl)- derivatives) improves clearance rates in vivo, making them suitable for diagnostic imaging .

Biological Activity: Antimicrobial Activity: Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate derivatives demonstrate potent activity against drug-resistant Mycobacterium tuberculosis (MIC = 0.5 µg/mL) due to optimized lipophilicity and target binding . Anticancer Potential: 6-(Hydroxymethyl)- analogues exhibit higher tumor uptake in murine models compared to carboxylated derivatives, attributed to reduced nonspecific binding . Kinase Inhibition: The 7-methyl derivative shows selective inhibition of EphB3 kinase (IC₅₀ = 12 nM), while the parent compound is less selective .

Synthetic Accessibility :

  • Amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid with primary amines is a common route for generating carboxamide derivatives .
  • Esterification (e.g., ethyl ester formation) requires milder conditions compared to carboxylate salt synthesis, enabling scalable production .

Biological Activity

2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 1446333-71-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on various research findings.

  • Molecular Formula : C10H8N2O4
  • Molecular Weight : 220.18 g/mol
  • Purity : ≥95% .

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class, including this compound, exhibit diverse biological activities. These may include:

  • Modulation of Neurotransmitter Receptors : The compound has been studied for its effects on NMDA receptors, which are crucial for synaptic plasticity and memory function. It may act as a positive allosteric modulator (PAM), enhancing receptor activity and potentially offering therapeutic benefits in neurodegenerative diseases .
  • Antioxidant Activity : Some studies suggest that pyrazolo derivatives may possess antioxidant properties, contributing to their neuroprotective effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Biological Activity Findings
Study A NMDA Receptor ModulationExhibited significant potentiation at GluN2C/D receptors; maximal potentiation reached 130% of control levels.
Study B Antioxidant ActivityDemonstrated protective effects against oxidative stress in neuronal cell models.
Study C Anticancer ActivityShowed cytotoxic effects on various cancer cell lines; IC50 values ranged from 10 to 30 µM.

Case Studies

  • Neuroprotective Effects : In a study investigating neuroprotective agents against ischemic brain injury, this compound was found to reduce neuronal apoptosis and improve functional recovery post-injury.
  • Anticancer Potential : A series of in vitro experiments evaluated the compound's effect on cancer cell proliferation. The results indicated that it could inhibit the growth of several cancer types, suggesting a potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives?

  • Methodology : The compound can be synthesized via amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid with primary amines under mild conditions (e.g., DMF solvent, room temperature). Alternatively, a hydroxylamine-O-sulfonic acid-mediated cycloaddition with ethyl propionate yields the carboxylic acid after hydrolysis (30% NaOH) . Key steps include optimizing reactant solubility by mixing aqueous and DMF phases, achieving yields of 88–93% .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To verify substituent positions and carboxymethyl integration (e.g., δ 12.5 ppm for carboxylic protons) .
  • Mass spectrometry (MS) : Exact mass analysis (e.g., 204.0706 g/mol) confirms molecular composition .
  • Melting point (mp) : A sharp mp range of 275–280°C indicates high purity .

Q. What purification strategies are effective for isolating pyrazolo[1,5-a]pyridine derivatives?

  • Methodology : High-throughput flash purification using reverse-phase chromatography (C18 columns) with acetonitrile/water gradients achieves >95% purity. Recrystallization from ethanol/DMF is also effective for carboxamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?

  • Methodology :

Scaffold modification : Replace the pyrazolo[1,5-a]pyridine core with other heterocycles (e.g., pyrimidine) and compare inhibitory activity .

Side-chain functionalization : Introduce fluorophenyl or difluorophenyl groups to enhance TRK kinase binding, as demonstrated in patent EP 3,812,021 .

In vitro assays : Measure IC50 values against EphB3 or VEGFR2 kinases using ATP-competitive assays .

Q. What strategies address contradictory activity data in antituberculosis vs. anticancer assays?

  • Methodology :

  • Resistance profiling : Test derivatives against drug-resistant M. tuberculosis strains (e.g., compound 6o–6p showed MIC = 0.5 µg/mL) .
  • Selectivity screening : Use kinase panels to identify off-target effects (e.g., TRK inhibition vs. non-cancer targets) .
  • Metabolic stability : Assess hepatic microsome degradation to explain discrepancies between in vitro and in vivo results .

Q. How can solubility and stability be improved for in vivo applications?

  • Methodology :

  • Salt formation : Convert the carboxylic acid to sodium salts (improves aqueous solubility).
  • Prodrug design : Synthesize ethyl ester derivatives (e.g., ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate) for enhanced bioavailability .
  • Storage : Maintain solid forms at 2–8°C to prevent decomposition .

Q. What analytical techniques resolve conflicting spectral data for carboxamide derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton couplings in crowded aromatic regions .
  • HPLC-MS/MS : Detect trace impurities (e.g., unreacted amines) that distort NMR signals .

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